Fuchsine phosphomolybdate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fuchsine phosphomolybdate is a coordination compound that combines the properties of fuchsine, a magenta dye, and phosphomolybdate, a polyoxometalate. This compound is known for its vibrant color and unique chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fuchsine phosphomolybdate can be synthesized by reacting fuchsine with phosphomolybdic acid in an acidic medium. The reaction typically involves dissolving fuchsine in water and then adding phosphomolybdic acid dropwise while maintaining a low pH. The mixture is stirred continuously until the formation of the desired compound is complete. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Fuchsine phosphomolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of molybdenum.
Reduction: It can be reduced to form molybdenum blue, a reduced form of phosphomolybdate.
Substitution: The fuchsine moiety can undergo substitution reactions with other organic or inorganic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium thiosulfate is often used as a reducing agent.
Substitution: Various organic solvents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation states of molybdenum compounds.
Reduction: Molybdenum blue.
Substitution: Substituted fuchsine derivatives.
Scientific Research Applications
Fuchsine phosphomolybdate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique redox properties.
Biology: Employed as a staining agent in microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism by which fuchsine phosphomolybdate exerts its effects involves the interaction of its polyoxometalate core with various molecular targets. The compound can undergo redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications, where the compound can act as an electron mediator. Additionally, the fuchsine moiety can interact with biological molecules, making it useful in staining and imaging applications .
Comparison with Similar Compounds
Fuchsine phosphomolybdate can be compared with other similar compounds, such as:
Ammonium phosphomolybdate: Known for its dielectric properties and use in memory devices.
Sodium phosphomolybdate: Used as a catalyst in various chemical reactions.
Potassium phosphomolybdate: Employed in the synthesis of other polyoxometalates.
Uniqueness
This compound stands out due to its combination of vibrant color and unique redox properties, making it versatile for applications in both scientific research and industry. Its ability to act as both a dye and a catalyst provides a dual functionality that is not commonly found in other similar compounds .
Properties
CAS No. |
68845-38-5 |
---|---|
Molecular Formula |
C20H19MoN3O2P- |
Molecular Weight |
460.3 g/mol |
InChI |
InChI=1S/C20H19N3.Mo.HO2P/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;1-3-2/h2-12,23H,21-22H2,1H3;;(H,1,2)/p-1 |
InChI Key |
AYNLUWCLQSXEIU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[O-]P=O.[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.